molecular formula C16H24Cl2Rh2-2 B12444189 Bis(1,5-cyclooctadiene) dirhodium dichloride

Bis(1,5-cyclooctadiene) dirhodium dichloride

Cat. No.: B12444189
M. Wt: 493.1 g/mol
InChI Key: PDJQCHVMABBNQW-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate . The reaction can be represented as follows: [ 2 \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2 \text{COD} + 2 \text{CH}_3\text{CH}_2\text{OH} + 2 \text{Na}_2\text{CO}_3 \rightarrow [\text{RhCl(COD)}]_2 + 2 \text{CH}_3\text{CHO} + 8 \text{H}_2\text{O} + 2 \text{CO}_2 + 4 \text{NaCl} ]

Chemical Reactions Analysis

Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Scientific Research Applications

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst. Some of its applications include:

Mechanism of Action

The mechanism of action of Chloro(1,5-cyclooctadiene)rhodium(I) dimer involves the formation of adducts with Lewis bases. The molecule consists of a pair of square planar rhodium centers bound to a 1,5-cyclooctadiene and two chloride ligands that are shared between the rhodium centers . This structure allows it to act as an effective catalyst in various chemical reactions.

Comparison with Similar Compounds

Chloro(1,5-cyclooctadiene)rhodium(I) dimer can be compared with other similar compounds such as:

These compounds share similar catalytic properties but differ in their specific applications and reactivity. Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique in its ability to form stable adducts with a variety of Lewis bases, making it a versatile and valuable catalyst in synthetic chemistry .

Properties

IUPAC Name

cycloocta-1,5-diene;rhodium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJQCHVMABBNQW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2Rh2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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